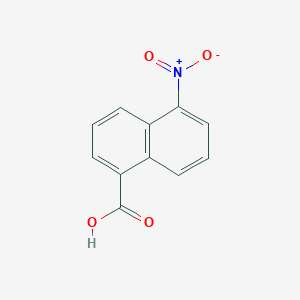

5-Nitronaphthalene-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)12(15)16/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUKDQBDXPQJJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332582 | |

| Record name | 5-nitronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1975-44-6 | |

| Record name | 5-nitronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitronaphthalene-1-carboxylic acid (CAS: 1975-44-6)

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Nitronaphthalene-1-carboxylic acid, with the CAS number 1975-44-6, is an organic compound featuring a naphthalene core substituted with a nitro group and a carboxylic acid group.[1] This substitution pattern makes it a potentially interesting scaffold for medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group and the acidic carboxylic acid moiety on the bulky naphthalene ring system suggests a range of potential chemical reactivity and biological interactions.[1] This guide provides a consolidated overview of its known properties, available spectral data, and general synthesis strategies.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is a yellowish solid at room temperature and exhibits solubility in organic solvents like ethanol and acetone, with limited solubility in water.[1]

| Property | Value | Source |

| CAS Number | 1975-44-6 | [2] |

| Molecular Formula | C₁₁H₇NO₄ | [1][2] |

| Molecular Weight | 217.18 g/mol | [2] |

| Appearance | Yellowish solid | [1] |

| Melting Point | 241.5 °C | Guidechem |

| Boiling Point | 449.3 °C (at 760 mmHg) | Xixisys |

| pKa (Predicted) | 2.61 ± 0.10 | ChemicalBook |

| Solubility | Soluble in ethanol and acetone; limited solubility in water. | [1] |

Synthesis

The primary route for the synthesis of this compound is through the nitration of α-naphthoic acid (1-naphthalenecarboxylic acid).[3] This electrophilic aromatic substitution reaction introduces a nitro group onto the naphthalene ring. The precise position of nitration can be influenced by reaction conditions.

Experimental Protocol: General Synthesis of this compound

Materials:

-

α-Naphthoic acid

-

Fuming nitric acid

-

Concentrated sulfuric acid (optional, as a catalyst and dehydrating agent)

-

A suitable solvent (e.g., glacial acetic acid or an inert solvent)

-

Ice

-

Distilled water

-

Apparatus for controlled addition (e.g., dropping funnel) and temperature control (e.g., ice bath)

Procedure:

-

Dissolve or suspend α-naphthoic acid in the chosen solvent in a reaction flask.

-

Cool the mixture in an ice bath.

-

Slowly add fuming nitric acid (or a nitrating mixture of nitric acid and sulfuric acid) dropwise to the cooled solution with constant stirring. The temperature should be carefully monitored and maintained at a low level to control the reaction and minimize side-product formation.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature for a specified duration.

-

Upon completion, the reaction mixture is typically poured onto ice-water to precipitate the crude product.

-

The solid product is collected by filtration, washed with cold water to remove residual acids, and then dried.

-

Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol.

Logical Workflow for Synthesis:

Caption: General synthesis workflow for this compound.

Spectral Data Analysis

While raw spectral data is available in databases such as PubChem, detailed analyses with peak assignments are not readily published.[2] The following sections provide an expected spectral analysis based on the structure of the molecule and general principles of spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region (typically 7.0-9.0 ppm) and a characteristic downfield signal for the carboxylic acid proton. The protons on the naphthalene ring will exhibit complex splitting patterns due to spin-spin coupling.

Expected ¹H NMR Spectral Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 13.0 | br s | 1H | -COOH |

| Aromatic Region | m | 6H | Ar-H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the carbon atoms of the naphthalene ring and the carboxyl group. The carboxyl carbon is expected to appear significantly downfield.

Expected ¹³C NMR Spectral Data:

| Chemical Shift (ppm) | Assignment |

| ~165 - 175 | C=O (Carboxylic acid) |

| ~120 - 150 | Aromatic Carbons |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the N-O stretches of the nitro group.

Expected IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| 1500-1560 | Strong | Asymmetric N-O stretch (Nitro group) |

| 1300-1370 | Strong | Symmetric N-O stretch (Nitro group) |

| Aromatic Region | Medium-Weak | C=C and C-H stretches |

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak at m/z = 217. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). For nitroaromatic compounds, the loss of NO₂ (M-46) is also a characteristic fragmentation.

Expected Mass Spectrometry Fragmentation:

| m/z | Fragment |

| 217 | [M]⁺ |

| 200 | [M-OH]⁺ |

| 172 | [M-COOH]⁺ |

| 171 | [M-NO₂]⁺ |

Biological Activity and Drug Development Potential

There is a significant lack of publicly available data on the specific biological activities of this compound. While nitroaromatic compounds and naphthalene derivatives are known to exhibit a wide range of biological effects, including antimicrobial and cytotoxic activities, specific studies on this particular molecule are not found in the literature.[4][5]

Potential Areas of Interest for Drug Development

-

Antimicrobial Agents: The nitro group is a known pharmacophore in several antimicrobial drugs.[5] The potential of this compound as an antimicrobial agent would require experimental evaluation.

-

Anticancer Agents: The naphthalene scaffold is present in various anticancer agents.[4] The cytotoxicity of this compound against various cancer cell lines could be a subject of future research.

-

Enzyme Inhibitors: Carboxylic acid moieties are often involved in binding to the active sites of enzymes. This compound could be investigated as a potential inhibitor for various enzymatic targets.

Signaling Pathways

No specific signaling pathways have been reported to be modulated by this compound. Research on related nitroaromatic compounds suggests that their biological effects can be mediated through the induction of oxidative stress. However, this is a general mechanism for this class of compounds and has not been specifically demonstrated for this compound. A hypothetical workflow for investigating the biological activity is presented below.

Hypothetical Workflow for Biological Activity Screening:

Caption: A logical workflow for the initial biological evaluation of the compound.

Conclusion

This compound is a well-characterized small molecule with established physicochemical properties. While its synthesis is straightforward via the nitration of α-naphthoic acid, detailed experimental protocols and comprehensive spectral analyses with peak assignments are not widely published. The most significant gap in the current knowledge of this compound is the lack of specific data on its biological activity and its potential applications in drug development. The information presented in this guide serves as a foundational resource and highlights the need for further research to explore the pharmacological potential of this molecule.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | C11H7NO4 | CID 458962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-NITRO-NAPHTHALENE-1-CARBOXYLIC ACID | 1975-44-6 [chemicalbook.com]

- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Nitro-1-naphthoic Acid: Physicochemical Properties and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-1-naphthoic acid, a nitro-substituted derivative of 1-naphthoic acid, is a compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural characteristics, imparted by the presence of both a carboxylic acid and a nitro group on the naphthalene scaffold, make it a versatile building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Nitro-1-naphthoic acid, detailed experimental protocols for its synthesis and purification, and an exploration of its potential biological relevance.

Physicochemical Properties

The physicochemical properties of 5-Nitro-1-naphthoic acid are crucial for its handling, formulation, and application in various chemical processes. A summary of its key properties is presented in the tables below.

Table 1: General and Physical Properties of 5-Nitro-1-naphthoic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₇NO₄ | [1] |

| Molecular Weight | 217.18 g/mol | [1] |

| Appearance | Yellowish solid | |

| Boiling Point | 357.72 °C (rough estimate) | |

| Density | 1.3654 g/cm³ (rough estimate) | |

| pKa | 2.61 ± 0.10 (Predicted) |

Table 2: Solubility Profile of 5-Nitro-1-naphthoic Acid

| Solvent | Solubility | Source(s) |

| Water | Limited solubility | |

| Ethanol | Soluble | |

| Acetone | Soluble |

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 5-Nitro-1-naphthoic acid.

Table 3: Spectral Data of 5-Nitro-1-naphthoic Acid

| Technique | Key Peaks/Signals | Source(s) |

| ¹H NMR | Data not available in the searched literature. | |

| ¹³C NMR | Data not available in the searched literature. | |

| FTIR | Data not available in the searched literature. | |

| Mass Spectrometry | Molecular Weight: 217.18 g/mol | [1] |

Note: While specific spectral data for 5-Nitro-1-naphthoic acid was not found, general fragmentation patterns for nitroaromatic compounds and carboxylic acids can be inferred. For carboxylic acids, common fragments include the loss of OH (M-17) and COOH (M-45)[2]. For nitroaromatic compounds, fragments corresponding to the loss of NO (M-30) and NO₂ (M-46) are characteristic[3].

Experimental Protocols

Synthesis of 5-Nitro-1-naphthoic Acid

The synthesis of 5-Nitro-1-naphthoic acid is typically achieved through the nitration of α-naphthoic acid (1-naphthoic acid).[4] The following protocol is a generalized procedure based on common nitration reactions of aromatic carboxylic acids.

Workflow for the Synthesis of 5-Nitro-1-naphthoic Acid

References

5-Nitronaphthalene-1-carboxylic acid molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analytical characterization of 5-Nitronaphthalene-1-carboxylic acid. The information is intended to support research and development activities in medicinal chemistry, materials science, and organic synthesis.

Molecular Structure and Identification

This compound is an organic compound featuring a naphthalene core substituted with a nitro group at the 5-position and a carboxylic acid group at the 1-position.

IUPAC Name: this compound[1]

Molecular Formula: C₁₁H₇NO₄

Molecular Weight: 217.18 g/mol

CAS Number: 1975-44-6

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Physical State | Off-white to light yellow solid | [2] |

| Molecular Weight | 217.18 g/mol | |

| Melting Point | 241.5 °C | [2] |

| Boiling Point | 357.72 °C (estimated) | [2] |

| Density | 1.3654 g/cm³ (estimated) | [2] |

| pKa | 2.61 ± 0.10 (predicted) | [2] |

| Solubility | Soluble in ethanol and acetone; limited solubility in water. |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show complex multiplets in the aromatic region (7.5-9.0 ppm) due to the protons on the naphthalene ring system. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 12 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would be expected to show 11 distinct signals. The carbonyl carbon of the carboxylic acid would likely appear in the range of 165-175 ppm. The aromatic carbons would resonate between 120 and 150 ppm, with the carbon attached to the nitro group being significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch of carboxylic acid (hydrogen-bonded) |

| 1710-1680 | Strong | C=O stretch of carboxylic acid |

| 1550-1510 | Strong | Asymmetric NO₂ stretch |

| 1360-1320 | Strong | Symmetric NO₂ stretch |

| 1600-1450 | Medium | C=C stretch of aromatic ring |

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 217. Key fragmentation patterns would likely involve the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and the nitro group (-NO₂, M-46).

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the nitration of 1-naphthoic acid (also known as α-naphthoic acid).[2]

References

Navigating the Solubility Landscape of 5-Nitronaphthalene-1-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitronaphthalene-1-carboxylic acid is a key intermediate in the synthesis of various organic compounds, including dyes and potential pharmaceutical agents. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its determination, and presents a logical workflow for the solubility assessment process. While specific quantitative data for this compound is not extensively available in public literature, this guide establishes a framework for its empirical determination and application in a research and development setting.

Introduction

This compound (C₁₁H₇NO₄) is an aromatic compound characterized by a naphthalene backbone substituted with a nitro group and a carboxylic acid moiety.[1] This substitution pattern imparts a degree of polarity to the molecule, influencing its solubility in various media. The hydrophobic naphthalene core suggests limited aqueous solubility, while the presence of the polar nitro and carboxylic acid groups indicates a general affinity for organic solvents.[1] Accurate solubility data is a critical physicochemical parameter that underpins successful chemical synthesis, crystallization, and the formulation of active pharmaceutical ingredients.

Predicted Solubility Profile

Based on the structural features of this compound and the general principle of "like dissolves like," a qualitative solubility profile can be predicted. The compound is expected to be soluble in polar organic solvents such as ethanol and acetone.[1] Its solubility is likely to be influenced by factors such as solvent polarity, temperature, and the potential for hydrogen bonding.

Quantitative Solubility Data

As of the compilation of this guide, specific, publicly available quantitative solubility data for this compound across a range of organic solvents and temperatures is scarce. To facilitate experimental design and provide a baseline for comparison, the following table presents a hypothetical yet representative solubility profile. This data is extrapolated from the known behavior of structurally similar aromatic carboxylic acids and nitroaromatic compounds. It is imperative that this data be confirmed experimentally.

| Solvent | Temperature (°C) | Predicted Solubility (g/L) |

| Alcohols | ||

| Methanol | 25 | 15 - 25 |

| 40 | 30 - 50 | |

| Ethanol | 25 | 10 - 20 |

| 40 | 25 - 45 | |

| Isopropanol | 25 | 5 - 15 |

| 40 | 15 - 30 | |

| Ketones | ||

| Acetone | 25 | 20 - 35 |

| 40 | 40 - 60 | |

| Esters | ||

| Ethyl Acetate | 25 | 8 - 18 |

| 40 | 20 - 40 | |

| Halogenated Solvents | ||

| Dichloromethane | 25 | 2 - 8 |

| 40 | 5 - 15 | |

| Aromatic Hydrocarbons | ||

| Toluene | 25 | 1 - 5 |

| 40 | 3 - 10 |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of this compound in various organic solvents can be reliably determined using the isothermal shake-flask method. This method involves equilibrating an excess of the solid compound with the solvent at a constant temperature until the solution is saturated.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Screw-capped vials or flasks

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Syringe filters (chemically compatible with the solvents)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 40°C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known aliquot of the supernatant (the saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to filter the supernatant through a chemically resistant syringe filter.

-

Dilute the collected aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in the respective solvent, expressing the result in units such as g/L or mol/L.

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While a comprehensive, publicly available dataset on the quantitative solubility of this compound in organic solvents is currently lacking, this technical guide provides the necessary framework for researchers and drug development professionals to address this knowledge gap. The predicted solubility profile offers a starting point for solvent selection, and the detailed experimental protocol for the shake-flask method provides a robust methodology for obtaining accurate and reliable solubility data. The systematic approach outlined herein will enable the optimization of processes involving this important chemical intermediate, ultimately facilitating its application in synthesis and formulation.

References

A Comprehensive Technical Guide to the Health and Safety Handling of Nitroaromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential health and safety precautions required for handling nitroaromatic compounds. Given their energetic nature and potential for adverse health effects, a thorough understanding of their properties and strict adherence to safety protocols are paramount in a laboratory setting. This document outlines the toxicological profiles, safe handling procedures, personal protective equipment, emergency protocols, and relevant experimental methodologies for researchers, scientists, and professionals in drug development.

Toxicological Profile of Nitroaromatic Compounds

Nitroaromatic compounds are a class of organic molecules containing one or more nitro groups attached to an aromatic ring. Many of these compounds are known for their toxic, mutagenic, and carcinogenic properties.[1][2] The toxicity of nitroaromatic compounds is often linked to the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates that interact with cellular macromolecules like DNA.[3]

The position and number of nitro groups on the aromatic ring, as well as the presence of other functional groups, can significantly influence the compound's toxicity.[2] For instance, dinitro and trinitro-substituted compounds are often more hazardous than their mono-nitro counterparts. Many nitroaromatic compounds are classified as priority pollutants by environmental agencies due to their persistence and potential for environmental contamination.[2][4]

Acute and Chronic Health Effects

Exposure to nitroaromatic compounds can occur through inhalation, ingestion, and dermal absorption.[5][6] Acute exposure can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to transport oxygen.[7] Symptoms of acute exposure may include headache, dizziness, nausea, and cyanosis.[7]

Chronic exposure to certain nitroaromatic compounds has been associated with damage to the liver, spleen, and nervous system.[8] Furthermore, several nitroaromatic compounds are suspected or confirmed carcinogens and mutagens.[1][2] Their ability to cause mutations is often evaluated using the Ames test, which assesses a chemical's potential to induce reverse mutations in specific bacterial strains.[1][9]

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for selected nitroaromatic compounds. It is crucial to consult the Safety Data Sheet (SDS) for specific compounds before handling them.

| Compound | CAS Number | LD50 (Oral, Rat) | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) | ACGIH TLV (8-hr TWA) | Carcinogenicity |

| Nitrobenzene | 98-95-3 | 640 mg/kg | 1 ppm (5 mg/m³) [skin] | 1 ppm (5 mg/m³) [skin] | 1 ppm (5 mg/m³) [skin] | Group D (Not classifiable as to human carcinogenicity) by EPA |

| 2,4-Dinitrotoluene | 121-14-2 | 268 mg/kg | 1.5 mg/m³ [skin] | 1.5 mg/m³ [skin] | 0.2 mg/m³ [skin] | Group B2 (Probable human carcinogen) by EPA |

| 2,4,6-Trinitrotoluene (TNT) | 118-96-7 | 800 mg/kg | 0.5 mg/m³ [skin] | 0.5 mg/m³ [skin] | 0.1 mg/m³ [skin] | Group C (Possible human carcinogen) by EPA |

| p-Nitroaniline | 100-01-6 | 750 mg/kg | 1 ppm (6 mg/m³) [skin] | 3 mg/m³ [skin] | 3 mg/m³ [skin] | A4 (Not classifiable as a human carcinogen) by ACGIH |

Note: "skin" notation indicates the potential for significant contribution to the overall exposure by the cutaneous route, including mucous membranes and eyes, either by contact with vapors or by direct skin contact with the substance.[6][10]

Safe Handling and Storage Procedures

Adherence to strict safety protocols is mandatory when working with nitroaromatic compounds to minimize the risk of exposure and accidents.

Engineering Controls

-

Fume Hood: All work with volatile or dusty nitroaromatic compounds should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[11]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

-

Designated Area: Establish a designated area for working with highly toxic or potent nitroaromatic compounds to contain contamination.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical. The following PPE is recommended:[11][12]

-

Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes and potential explosions.[11]

-

Hand Protection: Double gloving with nitrile or neoprene gloves is recommended. No single glove material protects against all chemicals, so it's important to check the manufacturer's compatibility chart. Gloves should be inspected before each use and changed immediately if contaminated.[11]

-

Body Protection: A chemical-resistant laboratory coat, preferably made of a flame-resistant material like Nomex®, should be worn and fully buttoned.[13]

-

Footwear: Closed-toed, chemical-resistant shoes must be worn.[11]

-

Respiratory Protection: For operations with a high potential for aerosol generation or when engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[13]

General Handling Practices

-

Avoid direct contact with the skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.[12]

-

Wash hands thoroughly with soap and water after handling nitroaromatic compounds, even if gloves were worn.[12]

-

Keep containers tightly closed when not in use.[11]

-

Use appropriate tools to handle solids to avoid generating dust.

Storage

-

Store nitroaromatic compounds in a cool, dry, and well-ventilated area.[12]

-

Store them away from incompatible materials such as strong oxidizing agents, bases, and reducing agents, as violent reactions can occur.[14]

-

Polynitro-aromatic compounds, in particular, may be explosive and should be stored in accordance with all institutional and regulatory guidelines for energetic materials.[14]

Emergency Procedures

Spill Management

In the event of a spill, follow these procedures:[15][16]

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or involves a highly volatile substance.

-

Ventilate: Ensure the area is well-ventilated.

-

Don PPE: Wear the appropriate PPE, including respiratory protection, before attempting to clean up the spill.

-

Containment: For liquid spills, use a non-combustible absorbent material like sand or vermiculite to contain the spill.[15] For solid spills, carefully sweep the material to avoid raising dust.

-

Collection: Collect the absorbed or swept material into a sealed, labeled container for hazardous waste disposal.

-

Decontamination: Decontaminate the spill area with soap and water.[15]

Important Note: For spills involving potentially explosive nitroaromatic compounds, do not use materials that could create friction or static electricity. Consult your institution's safety office for specific procedures.

First Aid

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the safety assessment of nitroaromatic compounds.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[1][9]

Methodology: [1][9][11][12][17][18]

-

Strain Preparation: Inoculate appropriate bacterial tester strains (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA) into nutrient broth and incubate overnight at 37°C with shaking. These strains are auxotrophic for a specific amino acid (e.g., histidine).

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate that mimics mammalian metabolism.

-

Exposure:

-

Plate Incorporation Method: Mix the test compound, bacterial culture, and S9 mix (or buffer) with molten top agar. Pour the mixture onto minimal glucose agar plates.

-

Pre-incubation Method: Incubate the test compound, bacterial culture, and S9 mix (or buffer) together before adding the top agar and pouring onto the plates.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

-

Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Dermal Absorption Study

This method is used to determine the rate and extent of a chemical's absorption through the skin.[7][19][20][21]

-

Skin Preparation: Use excised human or animal (e.g., pig) skin. Mount the skin on a Franz diffusion cell, which consists of a donor chamber and a receptor chamber.

-

Receptor Fluid: Fill the receptor chamber with a suitable fluid (e.g., phosphate-buffered saline) and maintain it at a constant temperature to mimic physiological conditions.

-

Application: Apply a known amount of the nitroaromatic compound (often in a relevant vehicle) to the surface of the skin in the donor chamber.

-

Sampling: At predetermined time intervals, collect samples from the receptor fluid.

-

Analysis: Analyze the concentration of the compound in the receptor fluid samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Mass Balance: At the end of the experiment, analyze the amount of compound remaining on the skin surface, within the different layers of the skin (stratum corneum, epidermis, dermis), and in the apparatus to perform a mass balance calculation.

-

Calculation: The rate and extent of dermal absorption are calculated from the concentration of the compound in the receptor fluid over time and the amount found in the skin layers.

Differential Scanning Calorimetry (DSC) for Thermal Hazard Assessment

DSC is used to determine the thermal stability and decomposition characteristics of energetic materials.[15][22][23][24][25]

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the nitroaromatic compound into a DSC pan. The pan material (e.g., aluminum, gold-plated) and type (e.g., open, sealed, pinhole) should be chosen based on the properties of the compound and the experimental conditions.

-

Instrument Setup: Place the sample pan and a reference pan (usually empty) into the DSC instrument. Set the desired temperature program, including the starting temperature, ending temperature, and heating rate (e.g., 10°C/min).

-

Data Acquisition: The instrument heats the sample and reference pans at a controlled rate and measures the difference in heat flow required to maintain them at the same temperature. This difference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram shows exothermic (heat-releasing) and endothermic (heat-absorbing) events. The onset temperature of decomposition, the peak temperature of the exothermic event, and the enthalpy of decomposition (the area under the peak) are determined from the thermogram. These parameters provide critical information about the thermal stability and potential explosive hazard of the compound.

Visualizations

Signaling Pathway for Nitroaromatic Compound Toxicity

References

- 1. benchchem.com [benchchem.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. TLV Chemical Substances Introduction - ACGIH [acgih.org]

- 4. Nitroaromatic Compounds (2005) - Wikisource, the free online library [en.wikisource.org]

- 5. 2,4-Dinitrotoluene | C7H6N2O4 | CID 8461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdc.gov [cdc.gov]

- 7. benchchem.com [benchchem.com]

- 8. 2,4,6-Trinitrotoluene CAS#: 118-96-7 [amp.chemicalbook.com]

- 9. microbiologyinfo.com [microbiologyinfo.com]

- 10. P-NITROANILINE | Occupational Safety and Health Administration [osha.gov]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 13. epa.gov [epa.gov]

- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - Nitroethane [cdc.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 18. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Percutaneous absorption of nitroaromatic compounds: in vivo and in vitro studies in the human and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mrzgroup.umd.edu [mrzgroup.umd.edu]

- 23. web.williams.edu [web.williams.edu]

- 24. Up-Scaling of DSC Data of High Energetic Materials - AKTS [akts.com]

- 25. phase-trans.msm.cam.ac.uk [phase-trans.msm.cam.ac.uk]

An In-depth Technical Guide to the Synthesis of 5-Nitronaphthalene-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic routes for obtaining 5-Nitronaphthalene-1-carboxylic acid, a valuable intermediate in medicinal chemistry and materials science. The document details established and potential synthetic methodologies, complete with experimental protocols and quantitative data to facilitate laboratory application.

Introduction

This compound is a substituted naphthalene derivative featuring both a nitro and a carboxylic acid functional group. This substitution pattern makes it a versatile building block for the synthesis of more complex molecules, including pharmacologically active compounds and functional dyes. The presence of the electron-withdrawing nitro group and the synthetically malleable carboxylic acid moiety allows for a wide range of chemical transformations. This guide explores the primary and alternative pathways for its synthesis, providing detailed experimental insights.

Synthetic Pathways

Three principal synthetic strategies for this compound have been identified:

-

Direct Nitration of 1-Naphthoic Acid: This is the most direct and commonly cited method, involving the electrophilic aromatic substitution of 1-naphthoic acid.

-

Oxidation of 5-Nitro-1-methylnaphthalene: A potential route that involves the oxidation of a methyl group on a pre-nitrated naphthalene core.

-

Diazotization of 5-Nitro-1-naphthylamine followed by Sandmeyer Reaction: A multi-step but potentially high-yielding pathway that builds the carboxylic acid functionality from an amino group.

A logical workflow for the synthesis of this compound is presented below, outlining the starting materials and key transformation steps for each proposed route.

Caption: Synthetic workflow for this compound.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data associated with the different synthetic routes to this compound. Please note that the data for the oxidation and Sandmeyer reaction routes are based on analogous transformations due to the limited availability of specific data for this exact compound.

| Parameter | Route 1: Nitration of 1-Naphthoic Acid | Route 2: Oxidation of 5-Nitro-1-methylnaphthalene (Hypothetical) | Route 3: Diazotization & Sandmeyer Reaction (Multi-step) |

| Starting Material | 1-Naphthoic Acid | 5-Nitro-1-methylnaphthalene | 5-Nitro-1-naphthylamine |

| Key Reagents | Nitric Acid, Sulfuric Acid | Oxidizing Agent (e.g., KMnO4, CrO3) | NaNO2, HCl, CuCN, H2O/H+ |

| Reaction Temperature | 0 - 25 °C | Elevated temperatures (e.g., reflux) | 0 - 5 °C (Diazotization), Elevated temperatures (Sandmeyer & Hydrolysis) |

| Reaction Time | 1 - 4 hours | Several hours | Several hours per step |

| Reported Yield | Variable, up to 95% (in related nitrations) | Not reported (estimated moderate to good) | Not reported (estimated moderate overall yield) |

| Number of Steps | 1 | 1 | 3 |

| Purity of Crude Product | Generally requires purification | Likely requires significant purification | Requires purification after each step |

Experimental Protocols

Route 1: Nitration of 1-Naphthoic Acid

This method relies on the direct nitration of the naphthalene ring system. The carboxylic acid group is a meta-director in benzene chemistry; however, in naphthalenes, the directing effects are more complex, with a preference for substitution on the same ring.

Experimental Workflow:

Caption: Workflow for the nitration of 1-Naphthoic Acid.

Detailed Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 1-naphthoic acid in a sufficient amount of concentrated sulfuric acid.

-

Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Reaction: Slowly add the nitrating mixture dropwise to the solution of 1-naphthoic acid, maintaining the temperature between 0 and 5 °C. After the addition is complete, continue stirring at this temperature for one hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Pour the reaction mixture slowly onto a large amount of crushed ice with stirring.

-

Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure this compound.

Route 2: Oxidation of 5-Nitro-1-methylnaphthalene (Hypothetical)

Experimental Workflow:

Caption: Hypothetical workflow for the oxidation of 5-Nitro-1-methylnaphthalene.

Detailed Methodology:

-

Reaction Setup: Suspend 5-nitro-1-methylnaphthalene in an aqueous solution, potentially with a co-solvent like pyridine or acetone to aid solubility.

-

Oxidation: Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO4), in portions to the stirred suspension.

-

Heating: Heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared.

-

Work-up: While still hot, filter the mixture to remove the manganese dioxide (MnO2) byproduct.

-

Isolation: Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent.

Route 3: Diazotization of 5-Nitro-1-naphthylamine followed by Sandmeyer Reaction

This multi-step synthesis first converts the amino group of 5-nitro-1-naphthylamine into a diazonium salt, which is then displaced by a cyanide group in a copper-catalyzed Sandmeyer reaction. The resulting nitrile is subsequently hydrolyzed to the carboxylic acid.

Signaling Pathway (Reaction Mechanism):

Caption: Reaction pathway for the synthesis via diazotization and Sandmeyer reaction.

Detailed Methodology:

Step 1: Diazotization of 5-Nitro-1-naphthylamine

-

Preparation: Suspend 5-nitro-1-naphthylamine in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete. The resulting solution contains the diazonium salt.

Step 2: Sandmeyer Reaction

-

Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.

-

Reaction: Slowly add the cold diazonium salt solution to the cyanide solution. The temperature may be allowed to rise, and the mixture is often heated to ensure complete reaction.

-

Isolation: After cooling, the nitrile product can be isolated by filtration or extraction.

Step 3: Hydrolysis of 5-Nitro-1-naphthonitrile

-

Hydrolysis: Heat the crude 5-nitro-1-naphthonitrile under reflux with a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

-

Work-up: If acid hydrolysis is used, cool the reaction mixture and pour it onto ice to precipitate the carboxylic acid. If base hydrolysis is used, acidify the cooled reaction mixture to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize.

Conclusion

The synthesis of this compound can be achieved through several synthetic routes. The direct nitration of 1-naphthoic acid appears to be the most straightforward approach, likely offering a good balance of simplicity and yield. The multi-step Sandmeyer reaction sequence, while more complex, provides a reliable alternative, particularly if 5-nitro-1-naphthylamine is a readily available starting material. The oxidation of 5-nitro-1-methylnaphthalene remains a plausible but less documented option that may require significant optimization. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities. This guide provides the necessary foundational information for researchers to pursue the synthesis of this important chemical intermediate.

Electron-withdrawing effects of the nitro group in naphthalenes

An In-depth Technical Guide to the Electron-Withdrawing Effects of the Nitro Group in Naphthalenes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of a nitro (–NO₂) group onto a naphthalene scaffold profoundly alters its electronic properties and chemical reactivity. As one of the most powerful electron-withdrawing groups, the nitro moiety deactivates the aromatic system towards electrophilic attack while simultaneously activating it for nucleophilic substitution. This dual nature makes nitronaphthalenes versatile intermediates in the synthesis of a wide array of functional materials, dyes, agrochemicals, and pharmaceutical compounds. This technical guide provides a comprehensive analysis of the electron-withdrawing effects of the nitro group in naphthalenes, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate advanced research and development.

Fundamental Electronic Effects of the Nitro Group

The potent electron-withdrawing character of the nitro group stems from two primary electronic effects: the inductive effect and the resonance effect.

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the naphthalene ring through the sigma (σ) bond framework. This effect decreases with distance but is significant for atoms in close proximity to the point of substitution.

-

Resonance Effect (-M or -R): The nitro group can delocalize π-electron density from the aromatic ring onto its own oxygen atoms. This is a powerful effect that creates positions of significant positive charge within the naphthalene ring system, as depicted in the resonance structures for 1-nitronaphthalene and 2-nitronaphthalene. This delocalization significantly reduces the electron density of the ring.[1][2]

Caption: Resonance delocalization in 1-nitronaphthalene.

Caption: Resonance delocalization in 2-nitronaphthalene.

Quantitative Analysis of Electronic Effects

The electron-withdrawing nature of the nitro group can be quantified by examining its influence on various physicochemical properties.

Acidity (pKa)

The nitro group significantly increases the acidity of acidic functional groups (e.g., -OH, -COOH) attached to the naphthalene ring. By withdrawing electron density, it stabilizes the resulting conjugate base, shifting the equilibrium towards dissociation. For instance, the pKa of 3-hydroxy-2-naphthoic acid is 2.79, while the introduction of a nitro group is expected to lower this value further, indicating a stronger acid.[3]

Redox Potentials

The electron-deficient nature of nitronaphthalenes makes them more susceptible to reduction compared to the parent naphthalene. The nitro group causes a substantial positive shift in the reduction potential. For example, the reduction potential of naphthalene is approximately -2.5 V (vs SCE), whereas 1-nitronaphthalene exhibits a reduction potential of about -1.1 V (vs SCE), a massive shift of ~1.4 V.[4] This property makes nitronaphthalenes potent electron acceptors.[4]

Spectroscopic Data

The electron-withdrawing effect is evident in various spectroscopic techniques.

-

¹H NMR Spectroscopy: Protons on the nitronaphthalene ring are deshielded due to the reduced electron density and appear at a higher chemical shift (downfield) compared to those on unsubstituted naphthalene.

-

IR Spectroscopy: The nitro group exhibits characteristic strong, sharp absorption bands. The asymmetric stretching vibration typically appears in the range of 1560-1520 cm⁻¹, and the symmetric stretching vibration is found between 1355-1315 cm⁻¹.

-

UV-Vis Spectroscopy: The nitro group acts as a chromophore and can cause a bathochromic (red) shift in the absorption maxima of naphthalene, often leading to the formation of charge-transfer bands.[5][6]

Table 1: Summary of Quantitative Data on Nitronaphthalene Properties

| Property | Naphthalene | 1-Nitronaphthalene | Effect of Nitro Group | Reference(s) |

| Reduction Potential (V vs SCE) | ≈ -2.5 | ≈ -1.1 | ~1.4 V positive shift | [4] |

| Acidity of Naphthoic Acid (pKa) | ~3.7 (for 2-naphthoic acid) | < 3.7 (expected) | Increases acidity (lowers pKa) | [3] |

| ¹H NMR (ppm, selected protons) | H1 (α): 7.81, H2 (β): 7.46 | H8: 8.55, H5: 8.15 | Downfield shift (deshielding) | General Principle |

| IR Absorption (cm⁻¹) | N/A | Asymmetric: ~1527, Symmetric: ~1340 | Characteristic strong absorptions | [7] |

Impact on Chemical Reactivity

Electrophilic Aromatic Substitution (EAS)

The nitro group is a strong deactivating group for electrophilic aromatic substitution (EAS) due to its powerful electron-withdrawing nature, which makes the naphthalene ring a much poorer nucleophile.[2][8]

The nitration of naphthalene itself is a classic example of EAS. The reaction overwhelmingly favors substitution at the 1-position (alpha) over the 2-position (beta), typically in a ratio of about 9:1.[9] This preference is due to the greater resonance stabilization of the carbocation intermediate (Wheland intermediate) formed during alpha-attack, which can delocalize the positive charge while preserving the aromaticity of the adjacent ring in more resonance structures.[9]

Caption: Reaction pathway for the nitration of naphthalene.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the nitro group strongly activates the naphthalene ring towards nucleophilic aromatic substitution (SNAr), particularly when it is positioned ortho or para to a suitable leaving group (e.g., a halogen).[10] The reaction proceeds via a two-step addition-elimination mechanism. The key is the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, where the negative charge is effectively delocalized by the electron-withdrawing nitro group.[10]

Caption: General mechanism for SNAr on a nitronaphthalene derivative.

Experimental Protocols

Synthesis of 1-Nitronaphthalene via Electrophilic Nitration

This protocol describes a common laboratory procedure for the synthesis of 1-nitronaphthalene.[7]

Reagents:

-

Naphthalene (2.56 g)

-

Concentrated Nitric Acid (1.5 mL)

-

Concentrated Sulfuric Acid (1.5 mL)

-

Petroleum Ether (40–60 °C)

-

2-Propanol (for recrystallization)

-

Magnesium Sulfate (anhydrous)

Procedure:

-

Prepare Nitrating Mixture: In a small beaker cooled in an ice bath, slowly add 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid with gentle swirling. Keep the mixture cool.

-

Dissolve Naphthalene: In a 100 mL round-bottom flask, dissolve 2.56 g of naphthalene in 15 mL of petroleum ether with gentle heating (30–35 °C) and magnetic stirring.

-

Nitration: Slowly add the cooled nitrating mixture dropwise to the naphthalene solution while maintaining the temperature between 40–45 °C.

-

Reaction Completion: After the addition is complete, heat the mixture at 40–45 °C for 30 minutes.

-

Workup: Cool the mixture, then transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL), 5% sodium carbonate solution (20 mL), and finally with water again (20 mL).

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from hot 2-propanol. Collect the yellow crystals by vacuum filtration and air dry.

Caption: Experimental workflow for the synthesis of 1-nitronaphthalene.

Nucleophilic Aromatic Substitution with an Amine

This protocol is a general method for the substitution of a chloro-nitronaphthalene with an amine nucleophile.[10]

Reagents:

-

2-Chloro-6-nitronaphthalene (1.0 equivalent)

-

Amine nucleophile (e.g., morpholine, 2.0-3.0 equivalents)

-

Solvent (e.g., DMSO, DMF, or NMP)

-

Base (optional, e.g., K₂CO₃ or excess amine)

Procedure:

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-6-nitronaphthalene and the solvent.

-

Add Reagents: Add the amine nucleophile to the solution. If the amine is used as its hydrochloride salt, an additional base like potassium carbonate is required.

-

Reaction: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature and pour it into a beaker of cold water to precipitate the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with water to remove any residual solvent and salts. The crude product can be further purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Conclusion

The nitro group exerts a powerful and multifaceted electron-withdrawing effect on the naphthalene ring system. Through a combination of strong inductive and resonance effects, it profoundly decreases the electron density of the aromatic core. This deactivation towards electrophilic attack while simultaneously activating the ring for nucleophilic substitution makes nitronaphthalenes exceptionally valuable and versatile building blocks in organic synthesis. A thorough understanding of these electronic principles, supported by quantitative data and robust experimental protocols, is critical for researchers and developers aiming to harness the unique reactivity of these compounds in the creation of novel molecules for medicine, materials, and industry.

References

- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Khan Academy [khanacademy.org]

- 3. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Making Nitronaphthalene Fluoresce - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. quora.com [quora.com]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity of the Carboxylic Acid Group on the Naphthalene Ring

For Researchers, Scientists, and Drug Development Professionals

Naphthalene-based compounds, particularly naphthalenecarboxylic acids (naphthoic acids), represent a critical scaffold in medicinal chemistry and drug development.[1][2] The unique physicochemical properties of the naphthalene ring system, such as its planarity and lipophilicity, make it a desirable moiety in the design of therapeutic agents.[3] This guide provides a comprehensive overview of the reactivity of the carboxylic acid group attached to the naphthalene ring, focusing on the electronic and steric factors that govern its chemical behavior, key chemical transformations, and their applications in pharmaceutical synthesis.

Influence of the Naphthalene Ring on Carboxylic Acid Reactivity

The reactivity of the carboxylic acid group is significantly influenced by its position on the naphthalene ring. The two primary isomers, 1-naphthoic acid and 2-naphthoic acid, exhibit distinct chemical properties due to differing electronic and steric environments.

1.1. Electronic Effects and Acidity

The naphthalene ring, being a large aromatic system, exerts an electron-withdrawing inductive effect on the carboxylic acid group, which influences its acidity (pKa). The pKa is a measure of the ease with which the carboxylic acid donates a proton. A lower pKa value indicates a stronger acid.

Compared to benzoic acid, both 1-naphthoic acid and 2-naphthoic acid are slightly stronger acids. This increased acidity is attributed to the greater delocalization of the negative charge in the resulting carboxylate anion over the larger π-electron system of the naphthalene ring, which stabilizes the conjugate base.

1.2. Steric Hindrance

A significant factor differentiating the reactivity of the two isomers is steric hindrance. In 1-naphthoic acid, the carboxylic acid group at the C1 (alpha) position experiences considerable steric hindrance from the peri-hydrogen atom at the C8 position.[4] This steric clash can influence the conformation of the carboxylic acid group and hinder the approach of reagents. In contrast, the carboxylic acid group at the C2 (beta) position in 2-naphthoic acid is less sterically encumbered.[4] This difference in steric hindrance plays a crucial role in the kinetics of reactions involving the carboxylic acid group.

References

Spectroscopic Profile of 5-Nitronaphthalene-1-carboxylic acid: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Nitronaphthalene-1-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted data based on established spectroscopic principles and comparative analysis with structurally similar molecules. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties:

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of its constituent functional groups: a naphthalene core, a carboxylic acid, and a nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the six aromatic protons and the single carboxylic acid proton. The aromatic protons will appear in the downfield region, typically between 7.5 and 9.0 ppm, with chemical shifts influenced by the electron-withdrawing effects of the nitro and carboxyl groups. The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet at a chemical shift greater than 10 ppm, often around 12 ppm.[3][4][5] The coupling patterns (doublets, triplets, etc.) of the aromatic protons will be complex due to their positions on the naphthalene ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all 11 carbon atoms in the molecule. The carboxyl carbon is typically found in the 165-185 ppm range for aromatic carboxylic acids.[3][4][5] The carbon atoms of the naphthalene ring will resonate between approximately 120 and 150 ppm. The carbon atom attached to the nitro group (C5) is expected to be significantly deshielded. Quaternary carbons (those without attached protons) will likely show weaker signals. For comparison, the structurally related 5-nitro-1-naphthalenecarbonitrile provides some insight into the chemical shifts of the nitronaphthalene core carbons.[6]

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| ¹H NMR | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| >10.0 | Carboxylic acid (-COOH) | >10 (likely ~12) | Broad Singlet |

| 7.5 - 9.0 | Aromatic (6H) | 7.5 - 9.0 | Multiplets |

| ¹³C NMR | Assignment | Predicted Chemical Shift (δ, ppm) | |

| 165 - 175 | Carboxylic acid (-C OOH) | ||

| ~148 | C -NO₂ | ||

| 120 - 140 | Aromatic CH & C |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the key absorptions will be from the carboxylic acid and the nitro group.

Table 2: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch of carboxylic acid (hydrogen-bonded) |

| 1710-1680 | Strong | C=O stretch of carboxylic acid (conjugated) |

| 1600-1450 | Medium-Strong | C=C stretch of aromatic ring |

| 1550-1510 | Strong | Asymmetric NO₂ stretch |

| 1360-1320 | Strong | Symmetric NO₂ stretch |

| 1320-1210 | Medium | C-O stretch of carboxylic acid |

| 950-910 | Medium, Broad | O-H bend of carboxylic acid dimer |

| 900-675 | Medium-Strong | C-H out-of-plane bend of substituted naphthalene |

The O-H stretch of the carboxylic acid is characteristically very broad due to hydrogen bonding.[3][4][5] The C=O stretch is expected at a slightly lower wavenumber than non-conjugated carboxylic acids due to conjugation with the naphthalene ring.[3][4] The strong absorptions corresponding to the symmetric and asymmetric stretches of the nitro group are also highly diagnostic.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and aspects of the structure.

Table 3: Predicted Mass Spectrometry Data

| m/z Value | Assignment | Fragmentation Pathway |

| 217 | [M]⁺ (Molecular ion) | - |

| 200 | [M-OH]⁺ | Loss of hydroxyl radical |

| 189 | [M-NO₂]⁺ | Loss of nitro group |

| 172 | [M-COOH]⁺ | Loss of carboxyl radical |

| 126 | [C₁₀H₆]⁺ (Naphthalene fragment) | Further fragmentation |

The molecular ion peak [M]⁺ is expected at m/z 217, corresponding to the molecular weight of the compound. Common fragmentation patterns for aromatic carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). The loss of the nitro group (-NO₂, M-46) is also a probable fragmentation pathway.

Experimental Protocols

While specific experimental parameters for this compound are not widely published, the following are generalized protocols for obtaining the spectroscopic data for a solid aromatic carboxylic acid like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent may depend on the solubility of the compound.

-

Instrument Setup: Use a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a sufficient number of scans should be co-added to achieve a good signal-to-noise ratio, especially for quaternary carbons.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrument Setup: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Data Acquisition: Set the spectral range, typically from 4000 to 400 cm⁻¹. Select an appropriate number of scans (e.g., 16 or 32) to be co-added for a good signal-to-noise ratio. Record the spectrum.

-

Data Processing: Perform a background subtraction using a spectrum of an empty sample holder or a pure KBr pellet.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.

-

Ionization: Utilize an appropriate ionization technique. Electron Impact (EI) is a common method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that is more likely to show the molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized or purchased sample of this compound.

Caption: A generalized workflow for the spectroscopic characterization of this compound.

References

- 1. This compound | C11H7NO4 | CID 458962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. 5-Nitro-1-naphthalenecarbonitrile | C11H6N2O2 | CID 31744 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Nitronaphthalene-1-carboxylic Acid: A Technical Guide to Potential Hazards and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute a formal safety data sheet (SDS). All laboratory work should be conducted in accordance with established safety protocols and a comprehensive, substance-specific risk assessment.

Introduction

5-Nitronaphthalene-1-carboxylic acid is a naphthalene derivative containing both a nitro and a carboxylic acid functional group. Such compounds are of interest in medicinal chemistry and materials science; however, the presence of the nitroaromatic moiety raises significant toxicological concerns. Nitroaromatic compounds are a class of chemicals known for their potential to induce toxicity through various mechanisms, including metabolic activation to reactive intermediates that can cause cellular damage. This guide provides an in-depth overview of the known and potential hazards of this compound, detailed experimental protocols for its toxicological assessment, and an exploration of the likely signaling pathways involved in its toxic effects.

Hazard Identification and Classification

Based on available data, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards[1]:

-

Acute Oral Toxicity: Harmful if swallowed (Category 4).[1]

-

Skin Corrosion/Irritation: Causes skin irritation (Category 2).[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation (Category 2).[1]

-

Hazardous to the Aquatic Environment: Toxic to aquatic life with long-lasting effects (Chronic Category 2).[1]

Quantitative Toxicological Data

While specific data for this compound is not available, the following table provides a template for how such data would be presented. Data for the related compound, 1-nitronaphthalene, is included for illustrative purposes, but it should be noted that the toxicity of this compound may differ.

| Parameter | Test Organism | Route of Administration | Value | Reference Compound |

| LD50 | Rat | Oral | 150 mg/kg | 1-Nitronaphthalene |

| LD50 | Rat | Intraperitoneal | 86 mg/kg | 1-Nitronaphthalene |

| LC50 | - | - | Data not available | - |

| IC50 | - | - | Data not available | - |

Experimental Protocols for Toxicological Assessment

To fully characterize the toxicological profile of this compound, a battery of in vitro and in vivo tests is required. Below are detailed methodologies for key experiments.

Acute Oral Toxicity (LD50) Determination

The acute oral toxicity can be determined using methods such as the Up-and-Down Procedure (UDP) as described in OECD Test Guideline 425. This method is designed to estimate the LD50 with a reduced number of animals.

Principle: A single animal is dosed at a time. If the animal survives, the next animal is given a higher dose; if it dies, the next is given a lower dose. The doses are adjusted based on the outcomes, allowing for a statistical estimation of the LD50.

Methodology:

-

Test Animals: Young adult rats (e.g., Wistar or Sprague-Dawley strains) of a single sex are typically used.

-

Housing and Fasting: Animals are housed in standard conditions and fasted overnight prior to dosing.

-

Dose Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).

-

Administration: The test substance is administered by oral gavage in a single dose.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations should be frequent on the day of dosing and at least daily thereafter.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Culture: A suitable cell line (e.g., HepG2 for liver toxicity, A549 for lung toxicity) is seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO, isopropanol).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The IC50 value (the concentration that inhibits 50% of cell viability) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Genotoxicity Assessment

A standard battery of in vitro genotoxicity tests should be performed to evaluate the mutagenic and clastogenic potential of this compound.

The Ames test is used to detect point mutations.

Principle: Histidine-auxotrophic strains of Salmonella typhimurium are exposed to the test compound. If the compound is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Methodology:

-

Bacterial Strains: Use a set of tester strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

-

Exposure: The bacterial strains are exposed to various concentrations of this compound.

-

Plating: The treated bacteria are plated on a minimal glucose agar medium.

-

Incubation: Plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

This assay detects chromosomal damage.

Principle: Cells are treated with the test compound. Chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division form micronuclei in the cytoplasm.

Methodology:

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes).

-

Treatment: Expose cells to at least three concentrations of this compound, with and without metabolic activation (S9 mix).

-

Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., DAPI or Giemsa).

-

Scoring: The frequency of micronuclei in binucleated cells is scored under a microscope. A significant increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Metabolic Activation and Toxicokinetics

The toxicity of many nitroaromatic compounds is dependent on their metabolic activation to reactive electrophilic intermediates. This process is primarily mediated by cytochrome P450 (CYP450) enzymes.

Proposed Metabolic Pathway

It is hypothesized that this compound undergoes metabolic activation through the following steps:

-

Nitroreduction: The nitro group is reduced by nitroreductases to a nitroso intermediate, followed by further reduction to a hydroxylamine and ultimately an amine. The hydroxylamine intermediate is a reactive electrophile that can bind to cellular macromolecules like DNA and proteins.

-

Ring Oxidation: The naphthalene ring can be oxidized by CYP450 enzymes to form reactive epoxide intermediates. These epoxides can also covalently bind to cellular macromolecules or be detoxified by conjugation with glutathione.

The presence of the carboxylic acid group may influence the metabolic profile, potentially leading to the formation of acyl glucuronides, which are also known to be reactive.

Experimental Workflow for Metabolic Profiling

Caption: Workflow for identifying metabolites of this compound.

Signaling Pathways in Toxicity

The toxicity of nitroaromatic compounds often involves the induction of oxidative stress and subsequent activation of cellular stress response pathways.

Oxidative Stress and the Nrf2 Pathway

Metabolic activation of this compound can lead to the generation of reactive oxygen species (ROS), creating a state of oxidative stress. Cells respond to oxidative stress by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

Caption: Proposed Nrf2-mediated oxidative stress response to this compound.

Conclusion

This compound is a compound with clear hazard classifications, indicating potential for acute oral toxicity, skin and eye irritation, and aquatic toxicity. While specific quantitative toxicological data are currently lacking, the established protocols for toxicity testing provide a clear path for its characterization. Based on its chemical structure and the known toxicology of related nitroaromatic compounds and carboxylic acids, it is likely that its toxicity is mediated by metabolic activation leading to oxidative stress. Further research is necessary to fully elucidate the toxicological profile and the specific signaling pathways involved in the cellular response to this compound. This information will be crucial for the safe handling and potential development of this and related molecules.

References

A Technical Guide to 5-Nitro-1-naphthoic Acid for Research Applications

For Researchers, Scientists, and Drug Development Professionals